3,3-Dimethyl-10-propionyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3,3-Dimethyl-10-propionyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.: 354546-36-4
VCID: VC0448166
InChI: InChI=1S/C22H24N2O2S/c1-4-19(26)24-16-9-6-5-8-14(16)23-15-12-22(2,3)13-17(25)20(15)21(24)18-10-7-11-27-18/h5-11,21,23H,4,12-13H2,1-3H3
SMILES: CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CS4
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5g/mol

3,3-Dimethyl-10-propionyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.: 354546-36-4

Main Products

VCID: VC0448166

Molecular Formula: C22H24N2O2S

Molecular Weight: 380.5g/mol

3,3-Dimethyl-10-propionyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one - 354546-36-4

CAS No. 354546-36-4
Product Name 3,3-Dimethyl-10-propionyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Molecular Formula C22H24N2O2S
Molecular Weight 380.5g/mol
IUPAC Name 9,9-dimethyl-5-propanoyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C22H24N2O2S/c1-4-19(26)24-16-9-6-5-8-14(16)23-15-12-22(2,3)13-17(25)20(15)21(24)18-10-7-11-27-18/h5-11,21,23H,4,12-13H2,1-3H3
Standard InChIKey WCUCXSJGCPJFOE-UHFFFAOYSA-N
SMILES CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CS4
Canonical SMILES CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CS4
PubChem Compound 2870886
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator